6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Pharmaceutical Intermediate Purity Analysis Abemaciclib Synthesis

This halogenated benzimidazole is the critical, non-substitutable building block for the CDK4/6 inhibitor Abemaciclib. Its precise 6-bromo-4-fluoro substitution pattern is essential for the Suzuki-Miyaura coupling and pyrimidine ring closure, where isomers fail. Available in bulk (kg to multi-kg) with validated ≥99% purity (GC), and as a certified Abemaciclib Impurity 1 reference standard with full ICH-compliant characterization. Scalable 11 kg batch protocols with 80% yield are established, ensuring supply chain integrity for commercial API manufacturing.

Molecular Formula C11H12BrFN2
Molecular Weight 271.133
CAS No. 1231930-33-8
Cat. No. B572707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
CAS1231930-33-8
Molecular FormulaC11H12BrFN2
Molecular Weight271.133
Structural Identifiers
SMILESCC1=NC2=C(N1C(C)C)C=C(C=C2F)Br
InChIInChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3
InChIKeySJQZRZLUEGCXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8) Procurement Guide: Critical Abemaciclib Intermediate for CDK4/6 Inhibitor Synthesis


6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8) is a halogenated benzimidazole derivative (C₁₁H₁₂BrFN₂, MW 271.13) primarily utilized as a key pharmaceutical intermediate in the synthesis of Abemaciclib (LY2835219) . This compound serves as a foundational building block for constructing the benzimidazole core of Abemaciclib, a selective CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer . It is also commercially available as a high-purity reference standard (Abemaciclib Impurity 1/26) for analytical method development and quality control applications [1].

Why Generic Benzimidazole Intermediates Cannot Substitute for 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole in Abemaciclib Synthesis


The precise substitution pattern on the benzimidazole core—bromine at the 6-position, fluorine at the 4-position, an isopropyl group at N-1, and a methyl group at C-2—is structurally non-negotiable for the downstream coupling reactions in Abemaciclib synthesis [1]. Alternative benzimidazole derivatives lacking this exact halogenation and alkylation pattern fail to undergo the required Suzuki-Miyaura cross-coupling with boronate intermediates (e.g., CAS 1231930-37-2) or the subsequent pyrimidine coupling steps that define the Abemaciclib synthetic route [2]. Even minor positional isomerism (e.g., 5-bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, CAS 1261940-19-5) yields a regioisomer that is structurally incompatible with the established manufacturing process validated in regulatory filings, leading to failed coupling reactions, altered impurity profiles, and ultimately, an inability to produce the API .

Quantitative Differentiation Evidence: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole vs. Comparators


Superior Commercial Purity vs. Competing Abemaciclib Intermediate (CAS 1231930-42-9)

Commercially available 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8) is routinely supplied with a purity of >99% (GC) . In contrast, a downstream Abemaciclib intermediate, 6-(2-chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole (CAS 1231930-42-9), is specified by suppliers at a lower purity of ≥98% (HPLC) .

Pharmaceutical Intermediate Purity Analysis Abemaciclib Synthesis

Higher Synthetic Yield vs. Alternative Cyclization Protocol

The cyclization of (E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine to yield 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole achieves a yield of 80% when performed with sodium tetrahydroborate at 50°C for 4 hours in a two-step process . An alternative protocol using potassium tert-butoxide in N,N-dimethylformamide at 100°C for 2 hours yields only 61.3% .

Process Chemistry Reaction Yield Abemaciclib Intermediate

Validated Identity for Regulatory Compliance vs. Uncharacterized Analogs

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is officially designated and supplied as Abemaciclib Impurity 1 (or Impurity 26) with detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines [1]. In contrast, positional isomers such as 5-bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole (CAS 1261940-19-5) are not recognized as Abemaciclib-related impurities and lack the validated analytical data packages required for ANDA submissions .

Analytical Reference Standard Impurity Profiling Regulatory Compliance

Scalable Kilo-Lab Synthesis Demonstrated vs. Milligram-Scale Only Alternatives

A patent procedure for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole describes a scalable process using potassium tert-butoxide in N-methylformamide at 70-75°C, yielding 11 kg of product from a 16.2 kg starting material charge . Many closely related benzimidazole analogs (e.g., 5-bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole) are typically available only in milligram to gram quantities from research chemical suppliers, with no published scalable synthetic routes .

Process Development Scale-up Industrial Sourcing

Optimal Procurement and Application Scenarios for 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8)


Industrial-Scale Synthesis of Abemaciclib API

Procure this intermediate in bulk quantities (kg to multi-kg) from suppliers demonstrating ≥99% purity by GC and validated scalable synthetic protocols (e.g., 11 kg batch size) to ensure consistent quality and yield in the cyclization step of Abemaciclib manufacturing . The 80% yield demonstrated in optimized cyclization protocols supports cost-effective, high-volume production for commercial API manufacturing.

Analytical Reference Standard for Abemaciclib Impurity Profiling

Source this compound as a certified reference standard (Abemaciclib Impurity 1/26) with full ICH-compliant characterization data for use in HPLC/GC method development, method validation, and quality control release testing of Abemaciclib API and finished drug product [1]. The high purity specification (>99%) ensures accurate quantification of this specific impurity in regulatory submissions .

Process Chemistry Research and Route Optimization

Utilize this intermediate as a benchmark substrate for investigating alternative synthetic routes to the Abemaciclib benzimidazole core. The published yield data (61.3% to 80%) and detailed reaction conditions provide a quantitative baseline for evaluating novel catalysts, solvents, or reaction parameters, facilitating process intensification and cost reduction studies.

Stable Isotope-Labeled Internal Standard Preparation

Procure the unlabeled compound (CAS 1231930-33-8) as a precursor for custom synthesis of deuterium-labeled analogs (e.g., Abemaciclib Impurity 1-d12) , which serve as internal standards in LC-MS/MS bioanalytical methods for quantifying Abemaciclib and its metabolites in plasma and tissue samples during clinical and preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.